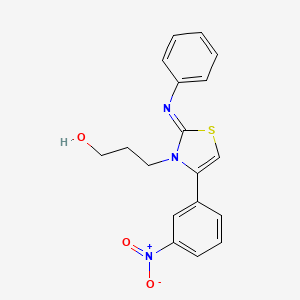

(Z)-3-(4-(3-nitrophenyl)-2-(phenylimino)thiazol-3(2H)-yl)propan-1-ol

Description

The compound (Z)-3-(4-(3-nitrophenyl)-2-(phenylimino)thiazol-3(2H)-yl)propan-1-ol features a thiazole core substituted with a 3-nitrophenyl group at position 4, a phenylimino moiety at position 2, and a propan-1-ol chain at position 3 (Z-configuration). The 3-nitrophenyl group introduces strong electron-withdrawing effects, which may enhance electrophilic interactions in biological systems, while the propan-1-ol chain contributes to solubility and hydrogen-bonding capacity.

Synthetic routes for analogous thiazoles often involve condensation of ketones with thiosemicarbazides or cyclization of thioureas with α-halo ketones .

Properties

IUPAC Name |

3-[4-(3-nitrophenyl)-2-phenylimino-1,3-thiazol-3-yl]propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c22-11-5-10-20-17(14-6-4-9-16(12-14)21(23)24)13-25-18(20)19-15-7-2-1-3-8-15/h1-4,6-9,12-13,22H,5,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLWCDLNJTKCUCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])CCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-(4-(3-nitrophenyl)-2-(phenylimino)thiazol-3(2H)-yl)propan-1-ol, with the CAS number 928199-27-3, is a complex organic compound belonging to the thiazole family. Its unique structure, characterized by a thiazole ring, a phenyl group, and a hydroxyl group, has drawn interest for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C18H17N3O3S |

| Molecular Weight | 355.4 g/mol |

| IUPAC Name | (Z)-3-(4-(3-nitrophenyl)-2-(phenylimino)thiazol-3(2H)-yl)propan-1-ol |

| Structure | Structure |

The biological activity of (Z)-3-(4-(3-nitrophenyl)-2-(phenylimino)thiazol-3(2H)-yl)propan-1-ol is primarily attributed to its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects:

- Antimicrobial Activity : Initial studies suggest that compounds with similar structural motifs exhibit antimicrobial properties. The thiazole ring is known for its role in inhibiting microbial growth by disrupting cellular processes.

- Anticancer Properties : Preliminary research indicates potential anticancer activity due to the compound's ability to induce apoptosis in cancer cells. This effect may be mediated through the inhibition of key signaling pathways involved in cell proliferation and survival.

Case Studies

- Antimicrobial Activity : A study investigated various thiazole derivatives and found that compounds similar to (Z)-3-(4-(3-nitrophenyl)-2-(phenylimino)thiazol-3(2H)-yl)propan-1-ol showed significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis and function.

- Cytotoxicity in Cancer Cells : Research published in PubChem demonstrated that thiazole-based compounds exhibit cytotoxic effects on multiple cancer cell lines. The study reported IC50 values indicating effective concentration ranges for inducing cell death, suggesting that (Z)-3-(4-(3-nitrophenyl)-2-(phenylimino)thiazol-3(2H)-yl)propan-1-ol may have similar efficacy.

Pharmacological Effects

The pharmacological profile of (Z)-3-(4-(3-nitrophenyl)-2-(phenylimino)thiazol-3(2H)-yl)propan-1-ol includes:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain kinases involved in cancer progression.

- Potential Side Effects : As with many bioactive compounds, there may be adverse effects associated with high concentrations, including toxicity in normal cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared below with two structurally related thiazole derivatives from the literature:

Key Observations :

- Electron-withdrawing groups (EWGs) : The 3-nitrophenyl group in the target compound enhances electrophilicity compared to the carbamoyl group in ’s STING agonist. This difference may reduce binding affinity to STING proteins, which often require balanced hydrophobicity and hydrogen-bonding motifs .

- Solubility : The propan-1-ol chain in the target compound improves aqueous solubility relative to the alkylamide in ’s derivative but is less effective than the hydroxypropoxy group in ’s compound.

- Bioactivity : While ’s compound demonstrates confirmed STING agonist activity, the target compound’s nitro group may limit its efficacy due to steric hindrance or excessive electron withdrawal.

Computational and Pharmacokinetic Insights

- Docking Studies: AutoDock4 () simulations suggest that the phenylimino group in the target compound may engage in π-π stacking with aromatic residues in protein binding pockets, analogous to oxazole-carboxamide interactions in ’s STING agonist . However, the nitro group’s bulkiness could disrupt optimal binding geometry.

- ADME Profile : The propan-1-ol chain may enhance metabolic stability compared to esters or amides, but its hydroxyl group could increase susceptibility to phase II conjugation (e.g., glucuronidation).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.